6-morpholino-N-(m-tolyl)pyrimidin-4-amine
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Overview
Description
6-morpholino-N-(m-tolyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group and an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(m-tolyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine under basic conditions.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with an m-tolylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the m-tolyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The morpholine group can be replaced by other nucleophiles under appropriate conditions, leading to a variety of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: m-Tolyl aldehyde or m-tolyl carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-morpholino-N-(m-tolyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly for targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound to study kinase signaling pathways and their role in various diseases.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(m-tolyl)pyrimidin-4-amine involves the inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts kinase signaling pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrimidine core structure.
Pyrimido[4,5-d]pyrimidine: Known for its neuroprotective and antioxidant properties.
2-thio-containing pyrimidines: These compounds exhibit diverse biological activities, including anticancer properties.
Uniqueness
6-morpholino-N-(m-tolyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. Its morpholine and m-tolyl groups contribute to its binding affinity and specificity, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(3-methylphenyl)-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)18-14-10-15(17-11-16-14)19-5-7-20-8-6-19/h2-4,9-11H,5-8H2,1H3,(H,16,17,18) |
InChI Key |
DMORLADLOXWGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC=N2)N3CCOCC3 |
Origin of Product |
United States |
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